Cas no 1355218-50-6 (1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine)

1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine is a versatile organic compound featuring a pyridine ring and a pyrrolidine moiety. It exhibits excellent solubility in various organic solvents, making it suitable for synthetic applications. The presence of the pyridine and pyrrolidine rings enables diverse chemical transformations, contributing to its utility in medicinal chemistry and organic synthesis.
1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine structure
1355218-50-6 structure
商品名:1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine
CAS番号:1355218-50-6
MF:C12H19N3
メガワット:205.299362421036
CID:5149975

1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine 化学的及び物理的性質

名前と識別子

    • 1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine
    • 3-Pyridinemethanamine, α,5-dimethyl-6-(1-pyrrolidinyl)-
    • インチ: 1S/C12H19N3/c1-9-7-11(10(2)13)8-14-12(9)15-5-3-4-6-15/h7-8,10H,3-6,13H2,1-2H3
    • InChIKey: DHQMVGZNGUWMIG-UHFFFAOYSA-N
    • ほほえんだ: NC(C1=CC(C)=C(N2CCCC2)N=C1)C

1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM500148-1g
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine
1355218-50-6 97%
1g
$1190 2023-01-01

1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine 関連文献

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1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamineに関する追加情報

Introduction to 1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine (CAS No. 1355218-50-6)

1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. With a molecular structure characterized by a pyridine core fused with a pyrrolidine moiety, this compound exhibits promising biological activities that make it a valuable candidate for further exploration in medicinal chemistry. The CAS number 1355218-50-6 provides a unique identifier, ensuring precise classification and reference within scientific literature and industrial applications.

The compound's structural features, particularly the presence of a 5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl substituent, contribute to its unique chemical and pharmacological properties. This arrangement facilitates interactions with biological targets, making it an intriguing molecule for developing novel therapeutic agents. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy, thereby accelerating the drug discovery process.

In the context of modern pharmaceutical research, 1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine represents a convergence of structural diversity and functional utility. The pyrrolidine ring is known for its ability to enhance solubility and metabolic stability, while the pyridine moiety often serves as a key pharmacophore in many bioactive molecules. The methyl group at the 5-position further modulates the electronic properties of the molecule, influencing its reactivity and interaction with biological systems.

Current research indicates that derivatives of this compound may exhibit potential in modulating neurotransmitter pathways, making them candidates for treating neurological disorders. Studies have suggested that the pyrrolidinyl-pyridine scaffold can interact with receptors and enzymes involved in synaptic transmission, offering a basis for developing next-generation neuromodulators. Additionally, the ethylamine side chain provides a versatile platform for further functionalization, allowing chemists to tailor the compound's properties for specific therapeutic applications.

The synthesis of 1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. These techniques not only improve yield but also minimize unwanted byproducts, ensuring high purity and scalability for industrial production.

From a regulatory perspective, the compound's classification as an intermediate or research chemical ensures compliance with international standards governing chemical substances. Its use in academic and industrial research settings is subject to guidelines that prioritize safety and environmental responsibility. The absence of hazardous or controlled substance indicators makes it suitable for broad application in drug development without stringent restrictions on its handling or distribution.

The integration of high-throughput screening (HTS) technologies has further enhanced the exploration of 1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine and its analogs. By rapidly testing large libraries of compounds against various biological targets, researchers can identify lead structures with optimized pharmacokinetic profiles. This approach has been instrumental in identifying novel drug candidates that exhibit improved efficacy and reduced side effects compared to existing therapies.

Future directions in the study of this compound may include exploring its potential as an intermediate in synthesizing more complex molecules with enhanced therapeutic properties. The flexibility of its structure allows for modifications at multiple positions, enabling chemists to fine-tune interactions with biological targets. Additionally, investigating its behavior in vivo will provide insights into its metabolic fate and potential toxicity profiles, which are critical factors in drug development.

The role of computational tools in predicting the pharmacological behavior of 1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations help elucidate how the compound interacts with proteins and nucleic acids at an atomic level. These insights are invaluable for designing derivatives with improved binding affinity and selectivity, thereby enhancing therapeutic outcomes.

In conclusion, 1-(5-Methyl-6-pyrrolidin-1-ylylpyridin -3 - yl)-ethylamine (CAS No. 1355218 - 50 - 6) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutics, particularly in neurological disorders. With ongoing advancements in synthetic chemistry and computational biology, this compound continues to be a focal point in efforts to discover safer and more effective medications.

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